molecular formula C6H3Cl2FO4S2 B1347199 2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride CAS No. 79005-54-2

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride

Cat. No.: B1347199
CAS No.: 79005-54-2
M. Wt: 293.1 g/mol
InChI Key: KPAMMSNSYXURNH-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2FO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride can be synthesized through the chlorination and fluorination of benzenesulfonyl chloride. The process typically involves the following steps:

    Chlorination: Benzenesulfonyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 2 position.

    Fluorination: The chlorinated intermediate is then reacted with a fluorinating agent, such as sulfur tetrafluoride, to introduce the fluorine atom at the 5 position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Formed through oxidation.

    Coupled Products: Formed through coupling reactions with various organic halides.

Scientific Research Applications

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonic acids, and other derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nature of the nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl chloride
  • 2,5-Difluorobenzenesulfonyl chloride
  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-Chloro-5-fluorosulfonylbenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-3-chlorosulfonylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO4S2/c7-5-2-1-4(15(9,12)13)3-6(5)14(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAMMSNSYXURNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20317026
Record name 4-Chloro-3-(chlorosulfonyl)benzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79005-54-2
Record name NSC310166
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-3-(chlorosulfonyl)benzene-1-sulfonyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79005-54-2
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